molecular formula C13H18ClNO B2799899 6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2305253-17-0

6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B2799899
CAS No.: 2305253-17-0
M. Wt: 239.74
InChI Key: RADBQIBIACRYCN-UHFFFAOYSA-N
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Description

6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the molecular formula C13H17NO and a molecular mass of 203.28 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane ring system with a phenylmethoxy substituent. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of an appropriate aziridine with a phenylmethoxy-substituted alkene under acidic conditions to form the spirocyclic intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride is unique due to its phenylmethoxy substituent, which imparts distinct chemical and biological properties. This differentiates it from other spirocyclic compounds and makes it valuable for specific research applications .

Properties

IUPAC Name

6-phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-11(5-3-1)8-15-12-6-13(7-12)9-14-10-13;/h1-5,12,14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADBQIBIACRYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-17-0
Record name 6-(benzyloxy)-2-azaspiro[3.3]heptane hydrochloride
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